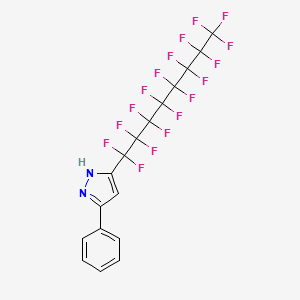

3-Perfluorooctyl-5-phenylpyrazole

Descripción

Propiedades

IUPAC Name |

5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-3-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H7F17N2/c18-10(19,9-6-8(35-36-9)7-4-2-1-3-5-7)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h1-6H,(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFBORNEMOAZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H7F17N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Perfluorooctyl-5-phenylpyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of perfluorooctyl-substituted hydrazine with phenyl-substituted 1,3-diketone under acidic or basic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-Perfluorooctyl-5-phenylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized pyrazoles, reduced pyrazoles, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3-Perfluorooctyl-5-phenylpyrazole has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Perfluorooctyl-5-phenylpyrazole involves its interaction with specific molecular targets. For instance, phenylpyrazole derivatives are known to block glutamate-activated chloride channels in insects, leading to their insecticidal properties . The compound may also interact with other molecular pathways, depending on its specific application and target .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 3-(Perfluorohexyl)-5-phenyl-1H-pyrazole

- CAS Number : 510768-12-4

- Molecular Formula : C₁₅H₇F₁₃N₂

- Molecular Weight : 462.21 g/mol

- SMILES : FC(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C1=CC(C2C=CC=CC=2)=NN1)(F)F)(F)F)F

- InChIKey : VMNRZBDGGQYZPX-UHFFFAOYSA-N

Key Properties :

- Hydrogen Bond Donors/Acceptors: 1 donor, 14 acceptors .

- Hydrophobicity (XlogP) : 6.2, indicating extreme lipophilicity due to the perfluorohexyl chain .

- Structural Features : A pyrazole core substituted at position 3 with a perfluorohexyl (C₆F₁₃) group and at position 5 with a phenyl ring. The perfluoroalkyl chain contributes to chemical inertness and thermal stability, typical of fluorinated compounds.

Comparison with Similar Pyrazole Derivatives

Below is a comparative analysis of 3-perfluorohexyl-5-phenylpyrazole with structurally related pyrazole-based compounds, focusing on substituent effects, physicochemical properties, and research applications.

Structural and Substituent Differences

Physicochemical Properties

Key Observations :

Actividad Biológica

3-Perfluorooctyl-5-phenylpyrazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a perfluorooctyl group and a phenyl group. The presence of fluorinated groups significantly influences its chemical properties, enhancing its lipophilicity and stability.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, highlighting its potential as a candidate for developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 20 | 64 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal pathogens. A comparative study revealed the following results:

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Candida albicans | 14 | 32 |

| Aspergillus niger | 12 | 64 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt microbial cell membranes or inhibit essential metabolic pathways.

Study on Antimicrobial Efficacy

A recent case study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated significant improvement in treatment outcomes when this compound was used in combination with traditional antibiotics, suggesting a synergistic effect.

Toxicological Assessment

Another critical aspect of evaluating the biological activity of this compound involves understanding its safety profile. A toxicological assessment revealed that while it exhibits potent antimicrobial activity, it also shows low toxicity to mammalian cells at therapeutic concentrations, making it a promising candidate for further development.

Q & A

Q. What are the common synthetic routes for preparing 3-Perfluorooctyl-5-phenylpyrazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step processes, such as cyclocondensation reactions. For example, pyrazole derivatives are often synthesized via reactions between hydrazines and β-diketones or nitro-olefins under reflux conditions. Ethylene glycol or alcoholic media are common solvents, with reaction times ranging from 6–24 hours at 120°C . Key factors affecting yield include stoichiometric ratios, temperature control, and purification methods (e.g., recrystallization vs. column chromatography). Fedotov et al. (2023) emphasize the importance of optimizing fluorinated substituent incorporation using trifluoroacetyl intermediates to achieve high regioselectivity .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Standard characterization techniques include:

- NMR spectroscopy : To confirm substituent positions and fluorinated group integration (e.g., NMR for perfluoroalkyl chains) .

- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

- HPLC or GC-MS : To assess purity and identify byproducts, particularly in reactions involving trifluoromethyl groups, which may generate regioisomers .

Q. How does the presence of the perfluorooctyl group influence the compound’s physicochemical properties?

The perfluorooctyl chain enhances hydrophobicity and thermal stability, as observed in similar pyrazole derivatives. Melting points typically exceed 150°C due to strong van der Waals interactions between fluorinated chains. The electron-withdrawing nature of fluorine atoms also increases electrophilicity at the pyrazole core, affecting reactivity in subsequent functionalization reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound analogs be addressed?

Regioselectivity issues arise due to competing nucleophilic attack sites during cyclization. Deng et al. (Scheme 46 in ) demonstrated that using nitro-olefins with electron-deficient aryl groups improves selectivity for the 5-position . Computational modeling (DFT) of transition states can guide solvent and catalyst selection, as shown in studies on trifluoromethylpyrazole synthesis . Additionally, orthogonal protecting groups for intermediates may reduce side reactions .

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

Comparative studies on pyrazole derivatives () suggest that the perfluorooctyl chain enhances membrane permeability, while the phenyl group facilitates π-π stacking with aromatic residues in enzyme active sites. For example, 4-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-amine analogs inhibit COX-2 via competitive binding, with IC values < 10 µM . Molecular dynamics simulations are recommended to map binding interactions and guide structural optimization .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies often stem from variations in assay conditions (e.g., cell lines, solvent carriers). A meta-analysis approach, as outlined in , involves:

- Normalizing data to controls (e.g., % inhibition relative to baseline).

- Validating results using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).

- Applying statistical models (ANOVA with post-hoc tests) to account for batch effects .

Q. What experimental designs are optimal for optimizing the synthesis of this compound derivatives?

Factorial design ( ) is highly effective for evaluating multiple variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2 factorial design can identify interactions between reaction time, reagent equivalents, and solvent type. Response surface methodology (RSM) further refines conditions to maximize yield and purity .

Q. How can computational chemistry enhance the study of this compound’s reactivity?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites, while molecular docking (e.g., AutoDock Vina) screens potential biological targets. Studies on similar compounds ( ) show that fluorine substitution alters HOMO-LUMO gaps, influencing redox behavior and stability under physiological conditions .

Methodological Guidance

Q. What strategies are recommended for scaling up laboratory-scale synthesis without compromising yield?

Key considerations include:

- Switching from batch to flow chemistry to improve heat transfer and mixing efficiency.

- Replacing hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).

- Implementing in-line purification (e.g., continuous extraction) to reduce downstream losses .

Q. How should researchers integrate theoretical frameworks into studies on this compound?

As per , link experimental findings to established theories (e.g., Hammett substituent constants for electronic effects of fluorine). For biological studies, anchor hypotheses to receptor-ligand interaction models (e.g., lock-and-key vs. induced-fit mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.